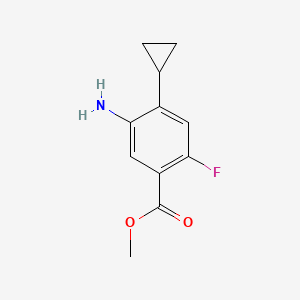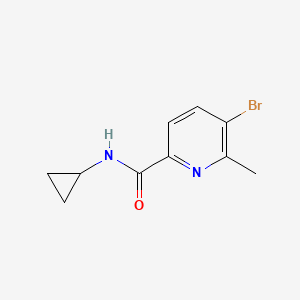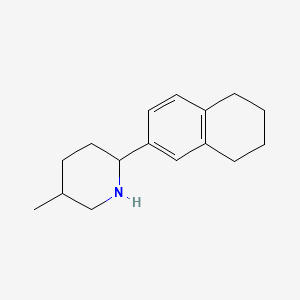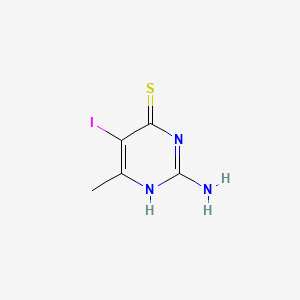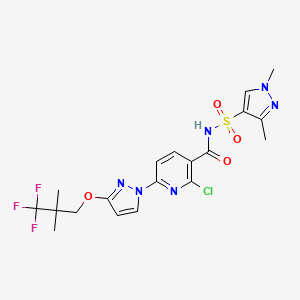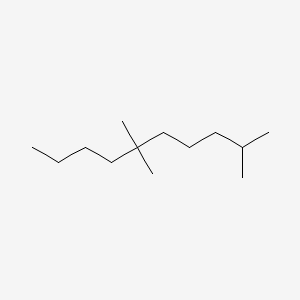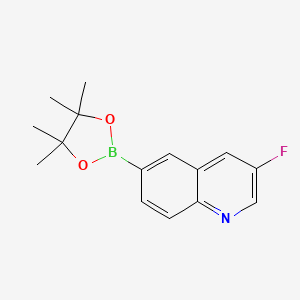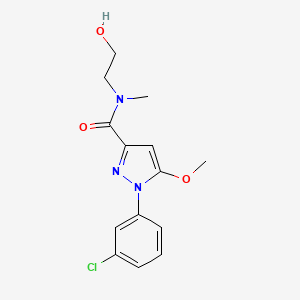
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including a chlorophenyl group, a hydroxyethyl group, a methoxy group, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the hydroxyethyl and methoxy groups can be added through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group with different functional groups.
Methoxy derivatives: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.
Uniqueness
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54708-76-8 |
|---|---|
Molekularformel |
C14H16ClN3O3 |
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-17(6-7-19)14(20)12-9-13(21-2)18(16-12)11-5-3-4-10(15)8-11/h3-5,8-9,19H,6-7H2,1-2H3 |
InChI-Schlüssel |
MBQYVVNQFSAMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


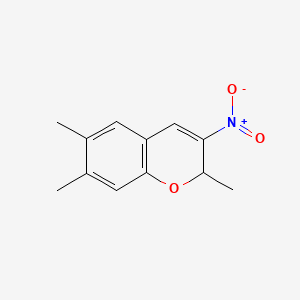
![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)

